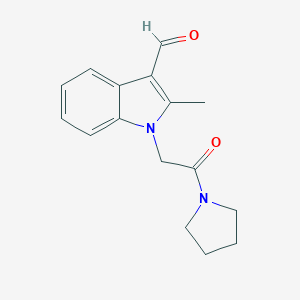

2-Methyl-1-(2-oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(2-oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde (also referred to as 2MOPC) is a heterocyclic aldehyde derived from the pyrrolidine family of compounds. It is a colorless liquid that is soluble in both organic and aqueous solutions. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals and other specialty chemicals. 2MOPC is also widely used in the preparation of polymers and as a starting material for the synthesis of various other compounds.

Scientific Research Applications

Catalytic Applications

- Palladacycles Synthesis and Application as Catalysts : 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde and its derivatives have been synthesized and used to form palladacycles, which are efficient catalysts for Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).

Antimicrobial Activity

- Antimicrobial Properties of Indole Semicarbazones : A series of semicarbazone derivatives synthesized from 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde showed significant antifungal activity against C. albicans and C. rugosa and moderate activity against various bacteria (Vijaya Laxmi & Rajitha, 2010).

Synthetic Methodology Development

- Synthesis of Pyrrole-2-Carbaldehyde : A rapid synthetic method for 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an important intermediate for small molecule anticancer drugs, has been established (Wang et al., 2017).

- Intramolecular Photoaddition for Fused Indoles and Pyrroles : An efficient intramolecular photoaddition reaction of 1-(omega-alkenyl)-2-haloindole-3-carbaldehydes has been developed, producing 1,2-fused indoles and pyrroles (Lu et al., 2009).

Material Science and Magnetic Properties

- Single Molecule Magnets from High Nuclearity Clusters : The application of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand coordinated with paramagnetic transition metal ions resulted in {Mn(III)25} barrel-like clusters exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Synthetic Chemistry and New Compound Development

- Synthesis of Novel Organic Compounds : Various studies have been conducted to synthesize new organic compounds using indole-3-carbaldehyde derivatives for potential applications in different fields, such as antibacterial activities and the development of N-fusedIndoles (Gein et al., 2020), (Kathiravan & Raghunathan, 2010).

properties

IUPAC Name |

2-methyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-12-14(11-19)13-6-2-3-7-15(13)18(12)10-16(20)17-8-4-5-9-17/h2-3,6-7,11H,4-5,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHCIORPHHVHDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC(=O)N3CCCC3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-(2-oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![16-Propyl-N-(2,4,6-trimethylphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B480463.png)

![10-(2-Adamantylidene)-4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B480466.png)

![10-(2-Adamantylidene)-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B480467.png)

![2-(2-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B480489.png)

![9-(4-bromophenyl)-2-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B480501.png)

![3-(4-chlorophenyl)-2-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480542.png)

![2-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480544.png)

![2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480548.png)

![2-[4-(benzyloxy)-3-methoxyphenyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480549.png)

![2-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480550.png)

![2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480551.png)